molecular formula C21H17BrN2O4S B2845296 N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide CAS No. 866157-26-8

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide

Cat. No.: B2845296
CAS No.: 866157-26-8
M. Wt: 473.34
InChI Key: ANGUZHODZAQDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide is a high-purity chemical compound offered for research and development purposes. This molecule features a dibenzo[b,f][1,4]oxazepine core, a scaffold recognized in medicinal chemistry for its interaction with various biological targets . The structure is functionalized with a 4-bromobenzenesulfonamide group, a moiety often explored for its potential to modulate enzyme activity and receptor binding. The dibenzo[b,f][1,4]oxazepine scaffold is of significant research interest. Published studies on analogous structures indicate that this class of compounds can exhibit affinity for key G-protein coupled receptors (GPCRs), including the histamine H1 receptor (H1R) and the serotonin 5-HT2A receptor . The specific substitution pattern on the tricyclic core, such as the acetyl group at the 10-position and the sulfonamide at the 2-position, is known to critically influence receptor selectivity and pharmacological activity . Furthermore, derivatives of this scaffold have been investigated for their potential as multidrug resistance reversing agents in oncology research . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to independently verify the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4S/c1-14(25)24-13-15-12-17(23-29(26,27)18-9-6-16(22)7-10-18)8-11-20(15)28-21-5-3-2-4-19(21)24/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGUZHODZAQDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide is a complex organic compound notable for its unique dibenzo[b,f][1,4]oxazepine core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O4SC_{22}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 421.33 g/mol. Its structure includes a sulfonamide functional group, which is known to contribute to various biological activities.

PropertyValue
Molecular FormulaC22H20N2O4SC_{22}H_{20}N_{2}O_{4}S
Molecular Weight421.33 g/mol
SolubilityModerate in organic solvents, limited in water

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The presence of the sulfonamide group suggests potential inhibition of bacterial growth by interfering with folic acid synthesis pathways. Additionally, the dibenzo[b,f][1,4]oxazepine core may facilitate interactions with various cellular targets, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds within the sulfonamide class exhibit significant antimicrobial properties. A study evaluating the activity of various benzenesulfonamides found that certain derivatives demonstrated potent activity against common pathogens such as E. coli and S. aureus. For instance:

  • Compound 4d : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL against E. coli.
  • Compound 4h : MIC of 6.63 mg/mL against S. aureus.

These findings suggest that this compound may share similar antimicrobial properties due to its structural components .

Anti-inflammatory Activity

In addition to antimicrobial effects, the compound may exhibit anti-inflammatory properties. A related study found that certain benzenesulfonamides significantly reduced carrageenan-induced edema in rat models, indicating potential for therapeutic use in inflammatory conditions:

  • Compound 4a : Inhibited edema by approximately 94% at a concentration of 3 hours post-administration.

This suggests that this compound could also be beneficial in treating inflammatory diseases .

Study on Perfusion Pressure

A recent study investigated the effects of various benzenesulfonamides on perfusion pressure in biological models. The results indicated that specific derivatives could significantly alter cardiovascular parameters:

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001Decrease
Compound 20.001Decrease
Compound 30.001Decrease
Compound 4 (4-(2-aminoethyl))0.001Significant decrease

These findings support the hypothesis that this compound may interact with biomolecules involved in blood pressure regulation .

Comparison with Similar Compounds

Key Research Findings and Data

Structural Insights from NMR and HRMS

  • Target Compound : Expected ¹H NMR signals include aromatic protons (δ 7.5–8.2 ppm) and acetyl group (δ 2.1–2.3 ppm). HRMS would confirm the [M+H⁺] peak at m/z 473.3 .
  • Thiazepine Derivatives () : LCMS retention times (4.68–5.33 min) correlate with polarity; HRMS data (e.g., 421.1217 for 29) validate synthetic accuracy .

Yield and Stability Trends

  • Bulky substituents (e.g., bromine, methoxybenzyl) reduce yields due to steric hindrance (e.g., 9% yield in ) .
  • Electron-withdrawing groups (bromo, fluoro) improve stability by reducing electron density on reactive sites .

Preparation Methods

Synthesis of the Dibenzo[b,f]Oxazepine Core

The dibenzo[b,f]oxazepine framework is synthesized via cyclization of appropriately substituted precursors. Two primary routes dominate the literature:

Ullmann-Type Coupling for Oxazepine Formation

A Ullmann coupling reaction between 2-aminophenol derivatives and ortho-halogenated benzaldehydes facilitates cyclization. For example, 2-amino-4-bromophenol reacts with 2-chlorobenzaldehyde in the presence of a copper(I) catalyst (e.g., CuI, 10 mol%) and a ligand (1,10-phenanthroline, 20 mol%) in dimethylformamide (DMF) at 120°C for 24 hours, yielding the dihydrodibenzooxazepine intermediate. This method achieves moderate yields (55–65%) but requires careful control of stoichiometry to avoid oligomerization.

Cyclocondensation of Ketenes with Amines

Alternative approaches employ ketene intermediates. Heating a mixture of diphenylketene and ethylene diamine in toluene under reflux generates the oxazepine ring via [4+3] cycloaddition. While efficient (70–75% yields), this method demands anhydrous conditions and specialized starting materials.

Acetylation at the 10-Position

The 10-position of the dihydrodibenzooxazepine is acetylated using acetyl chloride or acetic anhydride. Key considerations include:

Direct Acetylation with Acetyl Chloride

Treatment of the dihydrodibenzooxazepine intermediate with acetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature, affords the 10-acetyl derivative in 85–90% yield. Triethylamine (2.0 equiv) is added to scavenge HCl, preventing protonation of the oxazepine nitrogen.

Solvent and Catalyst Optimization

Switching to tetrahydrofuran (THF) as the solvent and using 4-dimethylaminopyridine (DMAP, 5 mol%) as a catalyst enhances reaction efficiency, reducing side products such as over-acetylated species.

Introduction of the 4-Bromobenzenesulfonamide Group

The sulfonamide moiety is installed via nucleophilic substitution or sulfonylation.

Sulfonyl Chloride Coupling

4-Bromobenzenesulfonyl chloride (1.5 equiv) reacts with the 2-amino group of the acetylated oxazepine in anhydrous THF. Triethylamine (3.0 equiv) is used to deprotonate the amine, facilitating nucleophilic attack on the sulfonyl chloride. The reaction proceeds at room temperature for 6 hours, yielding the target compound in 70–75% purity.

Table 1: Optimization of Sulfonylation Conditions
Condition Yield (%) Purity (%) Citation
THF, 25°C, 6 h 70 75
DCM, 0°C → 25°C, 12 h 65 80
DMF, 50°C, 3 h 60 70

One-Pot Sulfinate Intermediate Method

Adapting protocols from sulfinamide synthesis, the 2-amino group is first converted to a sulfinate intermediate using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and Grignard reagents. Subsequent treatment with thionyl chloride generates the sulfinyl chloride, which is trapped with ammonia to yield the sulfonamide. This method achieves higher yields (80–85%) but requires stringent anhydrous conditions.

Final Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane, 1:3) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • 1H NMR (400 MHz, CDCl3) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 8H, Ar-H), 5.21 (s, 2H, CH2), 2.15 (s, 3H, COCH3).
  • HRMS (ESI+) : m/z calculated for C21H16BrN2O4S [M+H]+: 487.01; found: 487.02.

Challenges and Scalability Considerations

  • Oxazepine Ring Stability : The dihydrooxazepine core is prone to oxidation under acidic conditions, necessitating inert atmospheres during acetylation.
  • Sulfonamide Hydrolysis : Prolonged exposure to moisture degrades the sulfonamide group; reactions must be conducted under anhydrous conditions.
  • Gram-Scale Synthesis : The one-pot sulfinate method scales effectively to 10 mmol without significant yield drop, making it preferable for industrial applications.

Q & A

Q. Q1. What are the optimal synthetic routes for N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Construct the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted benzophenones under acidic conditions (e.g., H₂SO₄) or via Ullmann coupling .

Acetylation : Introduce the acetyl group at the 10-position using acetyl chloride in DMF or pyridine under reflux .

Sulfonamide Coupling : React the intermediate with 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during acetylation, while DCM minimizes side reactions during sulfonamide coupling .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Q2. How can researchers characterize this compound’s structure and validate its purity?

Methodological Answer :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., acetyl resonance at δ ~2.3 ppm for CH₃, sulfonamide NH at δ ~7.5 ppm) .
    • HRMS : Verify molecular ion [M+H]⁺ (expected m/z ~529.02 for C₂₃H₁₈BrN₂O₄S) .
  • X-ray Crystallography : Resolve the 3D conformation of the dibenzooxazepine core and sulfonamide orientation .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity; retention time ~12–14 min .

Q. Q3. What preliminary biological screening assays are recommended to evaluate its bioactivity?

Methodological Answer :

  • Antimicrobial Assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • Time-Kill Curves : Monitor bactericidal activity over 24 hours .
  • Anticancer Screening :
    • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
    • Apoptosis Markers : Use Annexin V/PI staining and caspase-3 activation assays .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., bromine vs. chlorine, acetyl vs. methyl) impact biological activity?

Methodological Answer :

  • SAR (Structure-Activity Relationship) Studies :
    • Halogen Substitution : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme pockets compared to chlorine, as seen in improved IC₅₀ values (e.g., ~2.5 μM vs. ~5.8 μM in kinase inhibition) .
    • Acetyl vs. Methyl : Acetyl groups increase metabolic stability but may reduce solubility; methyl derivatives show faster clearance in pharmacokinetic studies .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .

Q. Q5. How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer :

  • Data Harmonization :
    • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
    • Dose-Response Validation : Replicate experiments with ≥3 biological replicates and use nonlinear regression for IC₅₀ calculations .
  • Mechanistic Follow-Up : If a study reports antitumor activity but another shows no effect, perform transcriptomic profiling (RNA-seq) to identify differentially expressed pathways .

Q. Q6. What experimental strategies elucidate its mechanism of enzyme inhibition?

Methodological Answer :

  • Kinetic Studies :
    • Lineweaver-Burk Plots : Determine inhibition type (competitive/noncompetitive) by varying substrate concentrations .
    • IC₅₀ Shift Assays : Pre-incubate the enzyme (e.g., carbonic anhydrase) with the compound to assess time-dependent inhibition .
  • Biophysical Methods :
    • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to purified targets .
    • ITC (Isothermal Titration Calorimetry) : Quantify binding enthalpy and stoichiometry .

Q. Q7. How can researchers address solubility limitations in in vivo studies?

Methodological Answer :

  • Formulation Optimization :
    • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
    • Nanoformulations : Encapsulate in PLGA nanoparticles (e.g., 150 nm size, PDI <0.1) for sustained release .
  • Prodrug Design : Introduce phosphate esters at the sulfonamide group, which hydrolyze in vivo .

Q. Q8. What strategies ensure stability during long-term storage?

Methodological Answer :

  • Degradation Studies :
    • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; analyze by HPLC .
    • LC-MS Identification : Characterize degradation products (e.g., deacetylated or hydrolyzed derivatives) .
  • Storage Recommendations : Lyophilize in amber vials under argon; store at -20°C with desiccants .

Q. Q9. How can selectivity for target proteins over off-targets be validated?

Methodological Answer :

  • Panel Screening : Test against a kinase panel (e.g., 50 kinases) to calculate selectivity scores (S10 <1 indicates high selectivity) .
  • CRISPR-Cas9 Knockout : Generate target-knockout cell lines to confirm on-target effects .

Q. Q10. What methodologies assess its potential for blood-brain barrier (BBB) penetration in neurotherapeutic studies?

Methodological Answer :

  • In Silico Prediction : Use BBB score algorithms (e.g., Molinspiration) based on logP (optimal ~2–3) and polar surface area (<90 Ų) .
  • In Vitro Models :
    • PAMPA-BBB : Measure permeability in artificial membranes .
    • hCMEC/D3 Cell Monolayers : Quantify apparent permeability (Papp) and efflux ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.